Cabozantinib S-malate is a potent tyrosine kinase inhibitor (TKI) with antiangiogenic and antitumorigenic properties. [] It acts as an antagonist for multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor 2 (VEGFR2), c-MET, and RET. [, ] This multi-targeted activity makes it a valuable research tool for studying various cancers. [, ]
Cabozantinib S-malate is classified as a small-molecule receptor tyrosine kinase inhibitor. It targets multiple pathways involved in cancer progression, particularly those associated with vascular endothelial growth factor receptor (VEGFR) and MET proto-oncogene. The compound was developed by Exelixis and received approval from the Food and Drug Administration for the treatment of metastatic medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma .
The synthesis of Cabozantinib S-malate involves several steps that utilize various reagents and solvents to optimize yield and purity. Recent advancements have introduced improved methods that minimize costs by avoiding expensive reagents and column chromatography techniques.
One notable method includes treating an intermediate compound with L-malic acid in n-butanol. This is followed by purification using solvents such as methylisobutylketone or n-heptane. The process has been designed to produce Cabozantinib S-malate with high yield and purity suitable for commercial production .
Cabozantinib S-malate has a complex molecular structure characterized by its dual targeting ability. Its chemical formula is with a molecular weight of approximately 420.43 g/mol. The structure includes:
The presence of these functional groups contributes to its pharmacological activity by facilitating interactions with various receptors involved in tumor growth and metastasis .
The chemical reactions involving Cabozantinib S-malate primarily focus on its synthesis and degradation pathways. During synthesis, nucleophilic substitution reactions are crucial, particularly when forming the cyclopropane structure from precursor compounds under alkaline conditions. Control over reaction conditions can mitigate the formation of undesired impurities .
Furthermore, Cabozantinib can undergo hydrolysis under certain conditions, leading to the release of active metabolites that may also exhibit therapeutic effects.
Cabozantinib functions by inhibiting multiple receptor tyrosine kinases, notably VEGFR2 and MET. This dual inhibition disrupts signaling pathways critical for tumor angiogenesis, proliferation, and metastasis. Specifically:
Research indicates that Cabozantinib not only suppresses tumor growth but also enhances apoptosis (programmed cell death) within tumors . Its ability to inhibit compensatory pathways further strengthens its efficacy against resistant tumor phenotypes.
Cabozantinib S-malate is primarily utilized in oncology for treating various cancers, including:
Additionally, ongoing research explores its potential in combination therapies with other anticancer agents to enhance therapeutic outcomes across different malignancies .
Cabozantinib S-malate (chemical formula: C~32~H~30~FN~3~O~10~; molecular weight: 635.59 g/mol) features a quinoline-oxy-phenyl core linked to a fluorophenyl-cyclopropanedicarboxamide scaffold [5] [8]. This specific arrangement enables potent inhibition through competitive binding at the adenosine triphosphate (ATP)-binding sites of multiple receptor tyrosine kinases. The cyclopropanedicarboxamide moiety is particularly crucial for forming hydrophobic interactions and hydrogen bonds with conserved residues in the kinase domains [5] [6].
The compound exhibits distinct binding affinity profiles across key oncokinases, as demonstrated through cell-free enzymatic assays. Its half-maximal inhibitory concentration (IC~50~) values reveal strongest affinity for vascular endothelial growth factor receptor 2 (0.035 nM) and significant potency against mesenchymal-epithelial transition factor receptor (1.3 nM), rearranged during transfection receptor (4 nM), and AXL receptor tyrosine kinase (7 nM) [1] [6] [8]. The selectivity profiling indicates moderate activity against Fms-like tyrosine kinase 3 (11.3 nM), stem cell growth factor receptor (4.6 nM), and tyrosine-protein kinase receptor UFO (7 nM), while demonstrating weaker inhibition (>100 nM) for platelet-derived growth factor receptor beta and fibroblast growth factor receptor 1 [6] [8]. This multitargeted profile stems from structural flexibility that accommodates the conformational diversity among kinase ATP pockets.
Table 1: Kinase Inhibition Profile of Cabozantinib S-Malate
Target Kinase | IC~50~ (nM) | Biological Significance |
---|---|---|
Vascular endothelial growth factor receptor 2 | 0.035 | Primary angiogenic signaling |
Mesenchymal-epithelial transition factor receptor | 1.3 | Metastasis and invasion |
Rearranged during transfection receptor | 4.0 | Oncogenic driver mutations |
AXL receptor tyrosine kinase | 7.0 | Tumor microenvironment remodeling |
Stem cell growth factor receptor | 4.6 | Stem cell survival pathways |
Fms-like tyrosine kinase 3 | 11.3 | Hematopoietic malignancy signaling |
Tyrosine-protein kinase receptor UFO | 7.0 | Tumor cell survival mechanisms |
Fms-like tyrosine kinase 4 | 6.0 | Lymphangiogenesis regulation |
Cabozantinib S-malate simultaneously disrupts mesenchymal-epithelial transition factor receptor and vascular endothelial growth factor receptor 2 signaling nodes, producing synergistic antitumor effects validated in multiple preclinical models. In ovarian cancer cell lines (SKOV3), cabozantinib S-malate (1 μM) completely abolished hepatocyte growth factor-induced mesenchymal-epithelial transition factor receptor phosphorylation (Tyr1234/1235) and vascular endothelial growth factor receptor 2 autophosphorylation, suppressing downstream phosphorylation of sarcoma proto-oncogene tyrosine-protein kinase (Tyr418) within 1 hour of treatment [3]. This dual inhibition translates to functional blockade of tumor migration and invasion, as demonstrated in Boyden chamber assays where combination hepatocyte growth factor/growth arrest-specific protein 6 stimulation increased SKOV3 migration by 2.7-fold, which was completely abrogated by cabozantinib S-malate (1 μM) but not by selective mesenchymal-epithelial transition factor receptor inhibitors [3].
The compound's efficacy in vascular disruption was demonstrated in RIP-Tag2 transgenic mouse models of pancreatic neuroendocrine tumors, where treatment (30 mg/kg/day) reduced tumor vascularity by 83% through vascular endothelial growth factor receptor 2 blockade while simultaneously inhibiting mesenchymal-epithelial transition factor receptor-driven invasive growth [6] [9]. This dual mechanism also overcame vascular endothelial growth factor receptor inhibitor resistance in renal cell carcinoma xenografts by suppressing mesenchymal-epithelial transition factor receptor-dependent bypass signaling pathways. At the molecular level, cabozantinib S-malate downregulates hypoxia-inducible factor 1α and 2α accumulation in von Hippel-Lindau protein-deficient cells, thereby suppressing transcription of proangiogenic factors including vascular endothelial growth factor, platelet-derived growth factor, and transforming growth factor beta [9].
Table 2: Functional Effects of Dual Mesenchymal-Epithelial Transition Factor Receptor/Vascular Endothelial Growth Factor Receptor 2 Inhibition
Preclinical Model | Cabozantinib Concentration | Key Pathway Effects | Functional Outcome |
---|---|---|---|
SKOV3 ovarian cancer cells | 1 μM | Complete inhibition of hepatocyte growth factor-induced mesenchymal-epithelial transition factor receptor phosphorylation | Suppression of sarcoma proto-oncogene tyrosine-protein kinase activation; 95% inhibition of migration |
MPNST724 sarcoma cells | 0.1-0.5 μM | Inhibition of constitutive and hepatocyte growth factor-induced mesenchymal-epithelial transition factor receptor phosphorylation | Blockade of cell migration and invasion without cytotoxicity |
RIP-Tag2 pancreatic tumors | 30 mg/kg/day | 83% reduction in tumor vascularity | Disruption of vascular architecture; decreased metastasis |
Sunitinib-resistant renal cell carcinoma xenografts | 60 mg/kg | Simultaneous vascular endothelial growth factor receptor 2/mesenchymal-epithelial transition factor receptor/AXL inhibition | Tumor regression and reversal of epithelial-mesenchymal transition |
Von Hippel-Lindau protein-deficient renal cell carcinoma | 1 μM | Downregulation of hypoxia-inducible factor 2α accumulation | Suppression of vascular endothelial growth factor, platelet-derived growth factor, and transforming growth factor beta transcription |
Beyond direct tumor cell targeting, cabozantinib S-malate significantly remodels the tumor microenvironment through potent rearranged during transfection receptor and AXL receptor tyrosine kinase inhibition. AXL receptor tyrosine kinase suppression disrupts growth arrest-specific protein 6-mediated tumor-stromal communication, blocking the polarization of tumor-associated macrophages toward protumorigenic phenotypes and reducing immunosuppressive cytokine secretion [3] [7]. This mechanism was experimentally validated in migration assays where growth arrest-specific protein 6-induced SKOV3 cell migration was completely inhibited by cabozantinib S-malate (1 μM) but unaffected by selective mesenchymal-epithelial transition factor receptor inhibitors [3]. The simultaneous inhibition of both AXL receptor tyrosine kinase and mesenchymal-epithelial transition factor receptor pathways produced additive blockade of tumor cell dissemination in metastatic models.
Rearranged during transfection receptor inhibition is particularly relevant in medullary thyroid cancer contexts where oncogenic rearranged during transfection receptor mutations drive tumor progression. Cabozantinib S-malate (IC~50~ = 4 nM) effectively inhibits both wild-type and mutant rearranged during transfection receptor isoforms (including valine804leucine and valine804methine gatekeeper mutants), suppressing downstream extracellular signal-regulated kinase and protein kinase B signaling cascades [1] [6]. This rearranged during transfection receptor blockade normalizes aberrant tumor stroma interactions and reduces secretion of interleukin-8 and other chemokines that promote neutrophil infiltration and angiogenesis [4] [7].
The compound's multitargeted approach overcomes microenvironment-mediated resistance mechanisms, particularly in renal cell carcinoma models where AXL receptor tyrosine kinase overexpression correlates with vascular endothelial growth factor receptor inhibitor resistance. Cabozantinib S-malate treatment of sunitinib-resistant renal cell carcinoma xenografts downregulated epithelial-mesenchymal transition markers (vimentin, snail family transcriptional repressor 1) while restoring E-cadherin expression, effectively reversing the mesenchymal phenotype [9]. This microenvironment remodeling extends to vascular normalization, where AXL receptor tyrosine kinase inhibition reduces pericyte detachment from tumor vasculature, thereby decreasing metastatic propensity more effectively than selective vascular endothelial growth factor receptor inhibitors [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7